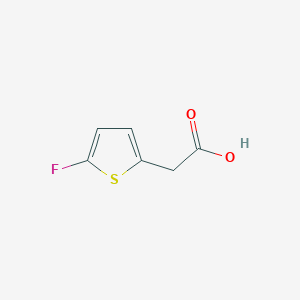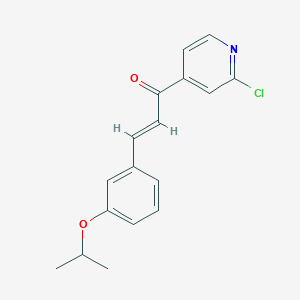
(E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone. Chalcones are of interest due to their diverse range of biological activities and applications in various fields of chemistry.
Synthesis Analysis
Chalcones, including our compound of interest, are typically synthesized through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde derivatives with acetophenones under alkaline conditions to form the chalcone scaffold. Salian et al. (2018) have reported the synthesis of related chalcone derivatives, highlighting the versatility of this method in producing various substituted chalcones (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcones can be analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. The dihedral angle between the terminal rings, indicative of the molecule's conformation, and the presence of intra-molecular hydrogen bonds, contribute to the stability and reactivity of these compounds. For example, Najiya et al. (2014) investigated the molecular structure of a similar chalcone derivative using HF and DFT methods, revealing the impact of substituents on the molecule's electronic properties (Najiya et al., 2014).
科学的研究の応用
Pharmacological Applications
Several studies have investigated compounds with similar structures for their pharmacological properties. For example, derivatized compounds have been explored for hypocholesteremic activity, demonstrating potential in lowering cholesterol levels with relatively low estrogenicity (J. Kokosa et al., 1978). Furthermore, Pd(II) complexes of chalcone ligands, structurally related to the compound, have been synthesized and analyzed for antimicrobial, antioxidant, and anticancer activities, offering a glimpse into potential therapeutic applications (M. Gaber et al., 2018).
Material Science and Electronic Properties
In material science, positional isomers of related compounds have been synthesized to study their phosphorescent properties and quantum yields, illustrating their potential use in developing dynamic functional materials that can be switched between different phosphorescence states based on external stimuli (Bin Li et al., 2019). Additionally, computational insights into the molecular structure, electronic properties, and chemical reactivity of similar chalcone derivatives have been provided, showcasing their applicability in the fields of optoelectronics and charge transport (Vishnu A. Adole et al., 2020).
Chemical Reactivity and Synthesis
Research on the synthesis and reactivity of related compounds has led to the discovery of new methodologies and applications. For instance, novel approaches using alpha-nitro ketone intermediates as electrophiles and nucleophiles have been developed to synthesize compounds for probing Drosophila nicotinic receptor interaction (Nanjing Zhang et al., 2004). This highlights the compound's potential role in advancing chemical synthesis techniques and understanding biological receptors.
特性
IUPAC Name |
(E)-1-(2-chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(2)21-15-5-3-4-13(10-15)6-7-16(20)14-8-9-19-17(18)11-14/h3-12H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUQGNFCJAANMR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

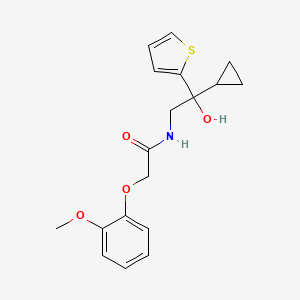
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)


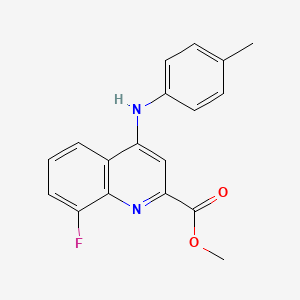
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
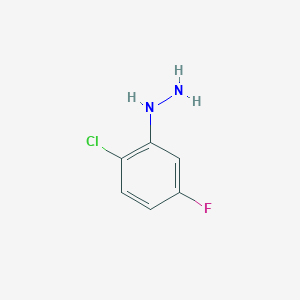
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
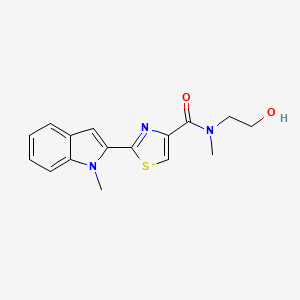
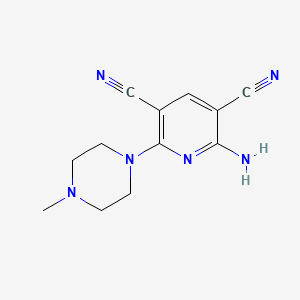
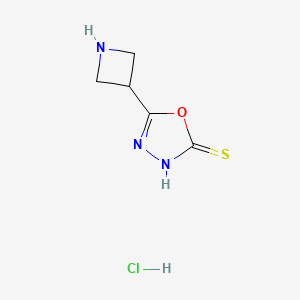
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
